molecular formula C8H8N4O B13776368 3-(1H-imidazol-1-yl)-6-methoxypyridazine

3-(1H-imidazol-1-yl)-6-methoxypyridazine

Katalognummer: B13776368
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: ILCKQUARXWBUFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-imidazol-1-yl)-6-methoxypyridazine is a heterocyclic compound that features both imidazole and pyridazine rings These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine typically involves the formation of the imidazole ring followed by its attachment to the pyridazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-diaminopyridazine with glyoxal and ammonia can yield the desired imidazole-pyridazine compound .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-imidazol-1-yl)-6-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .

Wissenschaftliche Forschungsanwendungen

3-(1H-imidazol-1-yl)-6-methoxypyridazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-1-yl)-6-methoxypyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-imidazol-1-yl)propanoate: Another imidazole-containing compound with different functional groups.

    1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: Features an aryl group and a hydroxyl group, offering different chemical properties.

Uniqueness

3-(1H-imidazol-1-yl)-6-methoxypyridazine is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C8H8N4O

Molekulargewicht

176.18 g/mol

IUPAC-Name

3-imidazol-1-yl-6-methoxypyridazine

InChI

InChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3

InChI-Schlüssel

ILCKQUARXWBUFX-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN=C(C=C1)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.